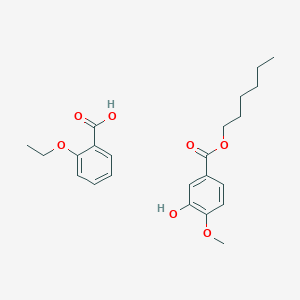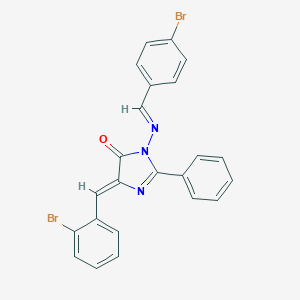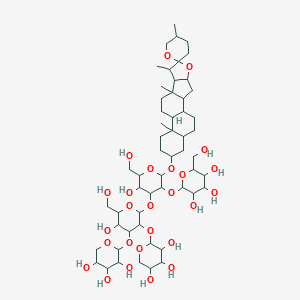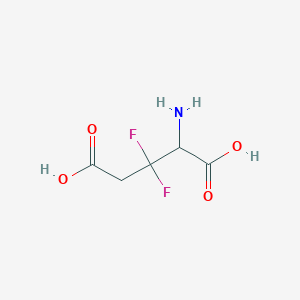![molecular formula C21H24N2O5 B236916 Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236916.png)
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate, also known as EMBI, is a synthetic compound that has gained attention due to its potential use in scientific research. EMBI is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cell cycle regulation and DNA replication. Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to inhibit the activity of certain enzymes involved in lipid metabolism and to have anti-fungal and anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate is also relatively stable and has a long shelf life. However, there are also limitations to its use in lab experiments. Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have low solubility in water, which can make it difficult to work with in certain experiments. Additionally, Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has not been extensively studied in vivo, so its effects in living organisms are not well understood.
Direcciones Futuras
There are several potential future directions for research on Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate. One area of interest is the development of Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate derivatives with improved solubility and bioavailability. Another potential direction is the study of Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate in combination with other anti-cancer or anti-inflammatory agents to determine if it has synergistic effects. Finally, further research is needed to fully understand the mechanism of action of Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate and its effects in living organisms.
Métodos De Síntesis
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate can be synthesized through a multi-step process that involves the reaction of 3-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-(4-morpholinyl)aniline to form the benzamide intermediate. Finally, the benzamide intermediate is reacted with methyl chloroformate to form Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate.
Aplicaciones Científicas De Investigación
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Nombre del producto |
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate |
|---|---|
Fórmula molecular |
C21H24N2O5 |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
methyl 3-[(3-ethoxybenzoyl)amino]-4-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C21H24N2O5/c1-3-28-17-6-4-5-15(13-17)20(24)22-18-14-16(21(25)26-2)7-8-19(18)23-9-11-27-12-10-23/h4-8,13-14H,3,9-12H2,1-2H3,(H,22,24) |
Clave InChI |
FBZMRCCWNVZKNW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCOCC3 |
SMILES canónico |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)


![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)
![N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamide](/img/structure/B236858.png)
![3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B236863.png)




![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B236903.png)

![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B236915.png)